molecular formula C18H15N3O2 B5763123 N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide

N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide

货号 B5763123
分子量: 305.3 g/mol
InChI 键: YGHPYFYDESKZSQ-GRKKMJAJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide, also known as FPH1, is a small molecule inhibitor that has been studied extensively for its potential use in cancer treatment. FPH1 was first synthesized in 2009 and has since been the subject of numerous scientific studies.

作用机制

N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide acts as a competitive inhibitor of FOXM1 by binding to its DNA-binding domain. This prevents FOXM1 from binding to its target genes, which are involved in cell cycle progression and DNA repair. As a result, the growth and survival of cancer cells are inhibited.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacteria and to have anti-inflammatory properties.

实验室实验的优点和局限性

One advantage of using N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide in lab experiments is its specificity for FOXM1. This allows researchers to study the effects of inhibiting FOXM1 without affecting other transcription factors. However, one limitation is that N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide may not be effective in all types of cancer, as the expression and activity of FOXM1 can vary between different types of cancer.

未来方向

There are several potential future directions for research on N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide. One area of interest is the development of more potent and selective inhibitors of FOXM1. Another area is the investigation of the potential use of N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to determine the safety and efficacy of N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide in animal and human studies.

合成方法

The synthesis of N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide involves several steps, including the use of various reagents and solvents. The process typically begins with the reaction of 2-furylpropene with hydrazine hydrate to form the corresponding hydrazone derivative. This intermediate is then reacted with 4-(1H-pyrrol-1-yl)benzaldehyde to yield N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide.

科学研究应用

N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide has been studied extensively for its potential use in cancer treatment. Specifically, it has been shown to inhibit the activity of the oncogenic transcription factor, FOXM1, which is overexpressed in many types of cancer. Inhibition of FOXM1 has been shown to lead to decreased cell proliferation and increased apoptosis in cancer cells.

属性

IUPAC Name

N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c22-18(20-19-11-3-5-17-6-4-14-23-17)15-7-9-16(10-8-15)21-12-1-2-13-21/h1-14H,(H,20,22)/b5-3+,19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHPYFYDESKZSQ-GRKKMJAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NN=CC=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)N/N=C/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。